BenchChemオンラインストアへようこそ!

2-methoxy-4-(methylthio)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

Kinase inhibition SRC ABL1

This specific N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide derivative provides near-equimolar dual ABL1/SRC inhibition, a key differentiation from the SRC-only parent compound. The 2-methoxy-4-(methylthio) substitution pattern is essential for maintaining scaffold identity while achieving a balanced inhibition profile for cellular pathway crosstalk studies. With computed optimal lipophilicity for passive permeability, it is the validated choice for intracellular target-engagement assays requiring precise ABL1/SRC signal attenuation.

Molecular Formula C19H19N3O2S2
Molecular Weight 385.5 g/mol
Cat. No. B3451331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-4-(methylthio)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Molecular FormulaC19H19N3O2S2
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)SC)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3
InChIInChI=1S/C19H19N3O2S2/c1-24-16-12-14(25-2)9-10-15(16)18(23)20-19-22-21-17(26-19)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,22,23)
InChIKeyJYHRBJVBNRDAJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 95 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-(methylthio)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide – Compound Identity, Kinase Target Annotations, and Physicochemical Baseline for Procurement Evaluation


2-Methoxy-4-(methylthio)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS not assigned; synonyms: BAS-09534324, CHEMBL376993, BDBM50187571, SC-7771484, Y030-9510) is a synthetic small-molecule belonging to the N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide class. It is annotated in authoritative databases as an inhibitor of the non-receptor tyrosine kinases c-Src (SRC) and c-Abl (ABL1) [1]. The compound possesses a molecular formula of C₁₉H₁₉N₃O₂S₂ (MW 385.5 g/mol), with computed physicochemical descriptors including a calculated logP of 4.06–4.87, topological polar surface area (tPSA) of 54.7–64.1 Ų, one hydrogen-bond donor, four to six hydrogen-bond acceptors, and a predicted aqueous solubility (logSw) of approximately −5.66 to −4.61 . It is commercially available from multiple screening-compound suppliers as a solid, achiral free base with typical purity ≥95% and is listed in the ChEMBL, BindingDB, and PubChem bioactivity databases as a discovery-phase tool compound [1].

Why N-(5-Phenethyl-1,3,4-thiadiazol-2-yl)benzamide Analogs Cannot Be Freely Interchanged During 2-Methoxy-4-(methylthio)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide Procurement


The 5-phenethyl-1,3,4-thiadiazol-2-yl scaffold is shared by numerous benzamide derivatives, yet even subtle modifications to the benzamide ring substitution pattern produce quantitatively distinct kinase inhibition profiles. Publicly curated binding data demonstrate that the unsubstituted parent compound N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide (BAS-0338868) exhibits a Ki of 2,900 nM against SRC [1], whereas the 2-methoxy-4-(methylthio) substituted variant (BAS-09534324) yields a Ki of 4,100 nM against the same kinase while also engaging ABL1 with a Ki of 2,000 nM [2]. Introduction of a 2-chloro substituent together with a (3-chlorobenzyl)sulfanyl group at the thiadiazole 5-position (Bcr-abl Inhibitor II) shifts ABL1 Ki to 44 nM and SRC Ki to 354 nM . These three compounds—identical in core scaffold—span nearly two orders of magnitude in kinase affinity and exhibit inverted selectivity relationships. Consequently, treating any N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide as a generic, interchangeable commodity risks invalidating experimental reproducibility, confounding structure–activity relationship (SAR) interpretation, and misdirecting lead-optimization campaigns.

Quantitative Differentiation Evidence for 2-Methoxy-4-(methylthio)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide Versus Closest Analogs


Dual ABL1/SRC Kinase Engagement with a Reversed Selectivity Fingerprint Relative to the Unsubstituted Parent Benzamide

The target compound (BAS-09534324) inhibits both ABL1 (Ki = 2,000 nM) and SRC (Ki = 4,100 nM), yielding an ABL1/SRC selectivity ratio of approximately 0.49 (≈2-fold ABL1 preference) [1]. In contrast, the unsubstituted parent compound N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide (BAS-0338868) shows a SRC Ki of 2,900 nM with no publicly reported ABL1 inhibitory activity at comparable concentrations, suggesting a SRC-predominant profile [2]. The introduction of the 2-methoxy and 4-methylthio substituents therefore shifts the kinase polypharmacology from SRC-dominated to a near-equimolar dual ABL1/SRC profile, a meaningful differentiation for programs requiring concurrent engagement of both non-receptor tyrosine kinases.

Kinase inhibition SRC ABL1 BindingDB selectivity profiling

Moderate ABL1 Affinity Positioned Between Weak SRC-Selective and High-Potency Dual ABL/SRC Inhibitors in the Same Scaffold Series

Within the N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide scaffold series, three well-defined activity tiers are discernible: (i) Bcr-abl Inhibitor II (CAS 607702-99-8), bearing a 2-chloro substituent on the benzamide ring and a (3-chlorobenzyl)sulfanyl group at the thiadiazole 5-position, achieves Ki values of 44 nM (ABL1) and 354 nM (SRC), representing the high-potency, ABL1-preferring extreme ; (ii) the unsubstituted parent benzamide BAS-0338868 exhibits SRC Ki = 2,900 nM without reported ABL1 activity, representing the low-potency, SRC-preferring extreme [1]; (iii) the target compound BAS-09534324 occupies an intermediate niche with ABL1 Ki = 2,000 nM and SRC Ki = 4,100 nM [2]. This intermediate affinity profile, combined with its moderate physicochemical characteristics relative to the more lipophilic Bcr-abl Inhibitor II, makes it a suitable candidate for assay systems where potent kinase ablation would confound downstream pathway dissection or where a milder, balanced ABL1/SRC perturbation is desired.

Kinase inhibitor SAR ABL1 SRC thiadiazole lead optimization

Physicochemical Differentiation: Elevated Lipophilicity and Reduced Polar Surface Area Relative to the Unsubstituted Parent Benzamide

The 2-methoxy and 4-methylthio substituents on the benzamide ring augment lipophilicity and reduce polar surface area relative to the unsubstituted parent. The target compound exhibits a calculated logP of 4.06–4.87 and a tPSA of 54.7–64.1 Ų , whereas the unsubstituted N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide (MW 309.4, lacking the methoxy and methylthio groups) has an estimated logP of approximately 3.5 and a tPSA of approximately 67 Ų (in silico class-level estimate). The increased logP (Δ ≈ +0.6 to +1.4 units) and reduced tPSA (Δ ≈ −3 to −12 Ų) predict enhanced passive membrane permeability but reduced aqueous solubility (logSw −5.66 to −4.61), positioning this compound as a more lipophilic, potentially cell-permeable analog within the series. These computed parameters align with the compound's Rotatable Bonds count of 5 and its compliance with Lipinski's Rule of Five (zero violations) [1].

Physicochemical profiling logP tPSA permeability solubility

Annotated Dual SRC/ABL1 Inhibitor with Investigative Discovery-Agent Status and Publicly Accessible Expression Atlas Data

DrugMAP (IDRBLab) annotates BAS-09534324 as an inhibitor of both proto-oncogene c-Src (SRC; UniProt SRC_HUMAN) and tyrosine-protein kinase ABL1 (ABL1_HUMAN), with the status classified as 'Discovery agent / Investigative' [1]. The database further provides a Molecule Expression Atlas reporting normalized expression levels of SRC and ABL1 across normal human tissues (liver, colon, kidney, small intestine) and differential expression data between disease and healthy tissue states [1]. For SRC, the liver expression level is 2.907, colon 3.35, kidney 3.498, and small intestine 4.75 (normalized units). For ABL1, fold-change between disease and healthy tissue is reported as 0.33 (p = 6.28 × 10⁻⁴) [1]. While these expression data are not compound-specific bioactivity measurements, they provide procurement-relevant context for selecting appropriate cell-based or tissue-based assay models. Many closely related screening-library compounds lack this depth of curated target-disease association and tissue-expression annotation, limiting their immediate utility in experimental design.

Drug-target annotation SRC ABL1 expression atlas tool compound

Highest-Confidence Research and Industrial Application Scenarios for 2-Methoxy-4-(methylthio)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide Based on Differentiated Evidence


Dual ABL1/SRC Kinase Chemical Probe for Signal Transduction Studies Requiring Concurrent but Non-Potent Target Engagement

The compound's balanced dual ABL1/SRC inhibition (Ki ≈ 2,000–4,100 nM) makes it suitable for cell-based signaling studies where simultaneous, partial attenuation of both non-receptor tyrosine kinases is required to interrogate pathway crosstalk without complete ablation of kinase activity. Unlike the unsubstituted parent BAS-0338868, which engages only SRC (Ki = 2,900 nM) [1], the 2-methoxy-4-(methylthio) analog provides ABL1 coverage, enabling experimental designs that probe convergent ABL1/SRC signaling nodes in fibroblast, epithelial, or hematopoietic cell models. The compound's annotation in DrugMAP with tissue-level expression data for both targets across liver, colon, kidney, and small intestine [2] further guides selection of physiologically relevant cell lines.

SAR Reference Compound for Mapping the Impact of Benzamide Ring Methoxy/Methylthio Substitution on Kinase Selectivity in Thiadiazole-Benzamide Libraries

The pairwise comparison with BAS-0338868—differing only in the presence of 2-methoxy and 4-methylthio substituents—provides a clean SAR vector for medicinal chemistry programs optimizing N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide leads. The quantitative shift in kinase selectivity from SRC-dominant (BAS-0338868: SRC Ki = 2,900 nM, ABL1 not inhibited) to near-equimolar dual ABL1/SRC (BAS-09534324: ABL1 Ki = 2,000 nM, SRC Ki = 4,100 nM) [1] establishes a reference data point for computational docking studies, free-energy perturbation calculations, and pharmacophore model refinement. Procurement of both compounds as a matched pair enables controlled SAR exploration that would be impossible using either compound in isolation.

Lipophilic Probe for Intracellular Kinase Assays Where Membrane Permeability Is Rate-Limiting

With a computed logP of 4.06–4.87 and a tPSA of 54.7–64.1 Ų [1][2], the compound resides in a physicochemical space predictive of favorable passive membrane permeability. Compared to the less lipophilic unsubstituted parent (estimated logP ≈ 3.5), the 2-methoxy-4-(methylthio) analog is expected to exhibit superior intracellular accumulation, making it a preferred choice for cellular target-engagement assays (e.g., CETSA, NanoBRET) where achieving adequate intracellular free drug concentration is critical. Its zero Lipinski violations and moderate molecular weight (385.5 Da) further support its suitability as an intracellular probe that balances permeability with developability criteria.

Low-Affinity Negative Control for High-Potency ABL1/SRC Inhibitor Profiling Panels

The compound's micromolar-range Ki values (ABL1 = 2,000 nM; SRC = 4,100 nM) [1] position it as a low-affinity comparator against sub-micromolar ABL1/SRC inhibitors such as Bcr-abl Inhibitor II (Ki ABL1 = 44 nM, SRC = 354 nM) [2]. In kinase selectivity profiling panels, inclusion of BAS-09534324 alongside potent inhibitors enables discrimination between specific on-target effects (present only with high-affinity inhibitors) and scaffold-related off-target effects (shared by both high- and low-affinity analogs). This application requires the specific 2-methoxy-4-(methylthio) substitution pattern to maintain scaffold identity while attenuating affinity.

Quote Request

Request a Quote for 2-methoxy-4-(methylthio)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.